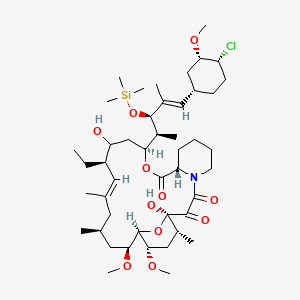

Hydroxy Desketo O-TMS Isopimecrolimus

Description

Hydroxy Desketo O-TMS Isopimecrolimus is a structurally modified derivative of pimecrolimus, a macrolactam immunosuppressant. Key structural features include:

- TMS (trimethylsilyl) groups: Two silyl ether moieties at the 2'-O-TMS and 4"-O-TMS positions, as evidenced by distinct ¹H NMR signals at δ 0.09 and 0.15 .

- Desketo modification: Removal of a ketone group and introduction of a hydroxy group, altering the compound’s polarity and stability.

- Spectral data:

- ¹H NMR (CDCl₃): Resonances at δ 4.98 (H-13), 3.30 (3"-OCH₃), and 2.23 [3'-N(CH₃)₂] indicate substituent positions .

- 13C NMR: Carbonyl signals at δ 176.3 (C-1) and 166.8 (C-9) confirm lactam and ester functionalities .

- Molecular weight: MALDI-TOF MS shows [M+Na⁺] at m/z 1056.7, corresponding to a molecular weight of 1033.7 Da .

Properties

Molecular Formula |

C46H78ClNO11Si |

|---|---|

Molecular Weight |

884.6 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-12-[(E,2S,3R)-5-[(1S,3S,4R)-4-chloro-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-15-ethyl-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione |

InChI |

InChI=1S/C46H78ClNO11Si/c1-13-33-21-27(2)20-28(3)22-39(55-8)42-40(56-9)24-30(5)46(53,58-42)43(50)44(51)48-19-15-14-16-35(48)45(52)57-37(26-36(33)49)31(6)41(59-60(10,11)12)29(4)23-32-17-18-34(47)38(25-32)54-7/h21,23,28,30-42,49,53H,13-20,22,24-26H2,1-12H3/b27-21+,29-23+/t28-,30+,31-,32+,33+,34+,35-,36?,37-,38-,39-,40-,41-,42+,46+/m0/s1 |

InChI Key |

BNABXEFZVJPGTL-DORZCAIOSA-N |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC1O)[C@H](C)[C@H](/C(=C/[C@H]4CC[C@H]([C@H](C4)OC)Cl)/C)O[Si](C)(C)C)O)C)OC)OC)C)\C |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC1O)C(C)C(C(=CC4CCC(C(C4)OC)Cl)C)O[Si](C)(C)C)O)C)OC)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Hydroxy Desketo O-TMS Isopimecrolimus is synthesized through a series of chemical reactions. The synthetic route involves the use of various reagents and conditions to achieve the desired intermediate. The specific details of the synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Hydroxy Desketo O-TMS Isopimecrolimus undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hydroxy Desketo O-TMS Isopimecrolimus is primarily used as an intermediate in the synthesis of Iso-Pimecrolimus, which is an impurity of Pimecrolimus. Pimecrolimus is an immunosuppressant used in the treatment of inflammatory skin conditions such as atopic dermatitis. The compound is also used in scientific research to study the synthesis and properties of related immunosuppressant compounds.

Mechanism of Action

The mechanism of action of Hydroxy Desketo O-TMS Isopimecrolimus involves its role as an intermediate in the synthesis of Iso-Pimecrolimus. The molecular targets and pathways involved in its action are related to the synthesis and activity of Pimecrolimus, which inhibits the activation of T-cells and the release of inflammatory cytokines.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below contrasts Hydroxy Desketo O-TMS Isopimecrolimus with its parent compound, pimecrolimus, and the closely related O-TMS Iso-pimecrolimus:

Functional Implications

- However, TMS derivatives are prone to artifacts during mass spectrometry (e.g., Re(O₃)-O-TMS formation) , necessitating careful analytical validation.

- Desketo Modification : The hydroxy group may increase hydrogen-bonding capacity, altering solubility and metabolic stability relative to O-TMS Iso-pimecrolimus.

Analytical Challenges

- NMR Consistency : Discrepancies in compound labeling (e.g., cyclohexyl vs. macrolactam ring numbering) must be resolved to ensure cross-study comparability .

- Mass Accuracy : The 151.1 Da difference between Hydroxy Desketo O-TMS Isopimecrolimus and O-TMS Iso-pimecrolimus suggests significant structural divergence, possibly from additional functional groups or stereochemical variations.

Notes on Evidence and Limitations

- Data Gaps : Biological activity, solubility, and stability data are absent, limiting functional comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.